
1-Chloro-6,6-dimethylheptane
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Overview
Description
1-Chloro-6,6-dimethylheptane is an organic compound with the molecular formula C9H19Cl It is a member of the alkyl halides family, characterized by the presence of a chlorine atom attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-6,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 6,6-dimethylheptane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The raw materials, including 6,6-dimethylheptane and the chlorinating agent, are fed into the reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-6,6-dimethylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a strong nucleophile and a polar solvent.
Elimination Reactions: Often performed using a strong base such as potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation Reactions: Formation of alcohols or ketones.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
1-Chloro-6,6-dimethylheptane serves as a versatile starting material in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the production of specialty chemicals and intermediates used in industrial processes .
Reactivity:
The chlorine atom in this compound can participate in nucleophilic substitution and elimination reactions. This reactivity is crucial for its applications in synthetic organic chemistry, where it can be transformed into alcohols, ketones, or alkenes through oxidation or dehydrohalogenation.
Biological Research
Potential Biological Activity:
Research has indicated that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules can lead to significant findings in medicinal chemistry.
Antifungal Properties:
Recent studies have highlighted the antifungal activity of related compounds derived from this compound. For instance, derivatives such as 1-chloro-6,6-dimethyl-2-hepten-4-yne have shown effectiveness against dermatophytes like Trichophyton rubrum and Microsporum canis. These compounds act by inhibiting squalene epoxidase, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity.
Industrial Applications
Production of Specialty Chemicals:
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals that serve as intermediates for various applications. Its chemical properties facilitate the production of other chlorinated compounds used across different industries .
Antifungal Activity Study
A study demonstrated that derivatives of this compound effectively inhibited fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined for various fungal strains, showing significant efficacy against common dermatophytes.
Toxicological Assessment
Research indicates that exposure to high concentrations of this compound can lead to respiratory distress and skin irritation in laboratory animals. Long-term exposure studies are necessary to fully understand its chronic effects on human health.
Synthetic Applications
In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it indispensable in pharmaceutical development.
Summary Table of Applications
Application Area | Description |
---|---|
Chemical Synthesis | Used as a starting material for complex organic molecules; versatile intermediate. |
Biological Research | Investigated for potential biological activity; interactions with biomolecules studied. |
Antifungal Properties | Effective against dermatophytes; inhibits squalene epoxidase involved in ergosterol biosynthesis. |
Industrial Production | Utilized in the manufacture of specialty chemicals and intermediates for various processes. |
Toxicological Concerns | Associated with respiratory distress and skin irritation upon high exposure levels. |
Mechanism of Action
The mechanism of action of 1-chloro-6,6-dimethylheptane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This results in the formation of new chemical bonds and the release of the chlorine atom as a leaving group.
Comparison with Similar Compounds
1-Chloro-6,6-dimethylheptane can be compared with other similar compounds such as:
1-Bromo-6,6-dimethylheptane: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
1-Iodo-6,6-dimethylheptane: Contains an iodine atom, which is an even better leaving group than bromine, leading to higher reactivity.
6,6-Dimethylheptane: The parent hydrocarbon without any halogen substitution, less reactive compared to its halogenated derivatives.
Biological Activity
1-Chloro-6,6-dimethylheptane is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. Its biological activity is largely attributed to its chemical structure, which facilitates interactions with biological molecules.
This compound exhibits several key chemical properties that influence its biological activity:
- Substitution Reactions : The chlorine atom in the molecule can be substituted by nucleophiles such as hydroxide ions or amines, leading to the formation of new compounds.
- Elimination Reactions : Under basic conditions, it can undergo dehydrohalogenation to yield alkenes.
- Oxidation Reactions : The compound can also be oxidized to produce alcohols or ketones.
The mechanism of action involves the interaction of the chlorine atom with nucleophiles, making the adjacent carbon more susceptible to substitution or elimination reactions. This reactivity is crucial for its applications in medicinal chemistry and biological research.
Antifungal Properties
Recent studies have highlighted the antifungal activity of related compounds, particularly 1-chloro-6,6-dimethyl-2-hepten-4-yne, which has shown effectiveness against dermatophytes such as Trichophyton rubrum and Microsporum canis. This compound acts by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis in fungi. By disrupting ergosterol production, it compromises fungal cell membrane integrity, leading to cell death .
Toxicity and Safety Concerns
While this compound has promising antifungal properties, it is also associated with toxicity. The chlorination process can produce harmful by-products like acrolein, which is toxic to humans and animals. Caution is advised when handling this compound due to its potential health risks .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound and its derivatives:
- Antifungal Activity Study : A study demonstrated that 1-chloro-6,6-dimethyl-2-hepten-4-yne effectively inhibited fungal growth in vitro. The minimum inhibitory concentration (MIC) was determined for various fungal strains, showing significant efficacy against common dermatophytes .
- Toxicological Assessment : Research has indicated that exposure to high concentrations of this compound can lead to respiratory distress and skin irritation in laboratory animals. Long-term exposure studies are necessary to fully understand its chronic effects on human health .
- Synthetic Applications : In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in pharmaceutical development .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Reactivity | Biological Activity |
---|---|---|---|
This compound | Chlorinated Hydrocarbon | Moderate | Antifungal activity against dermatophytes |
1-Bromo-6,6-dimethylheptane | Brominated Hydrocarbon | High (better leaving group) | Similar antifungal properties but more reactive |
1-Iodo-6,6-dimethylheptane | Iodinated Hydrocarbon | Very High | Higher reactivity than bromine and chlorine |
6,6-Dimethylheptane | Non-halogenated Hydrocarbon | Low | No significant biological activity |
Properties
Molecular Formula |
C9H19Cl |
---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
1-chloro-6,6-dimethylheptane |
InChI |
InChI=1S/C9H19Cl/c1-9(2,3)7-5-4-6-8-10/h4-8H2,1-3H3 |
InChI Key |
TZFJGVMKUHBGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCl |
Origin of Product |
United States |
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